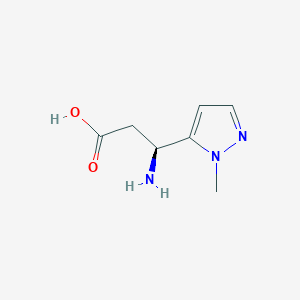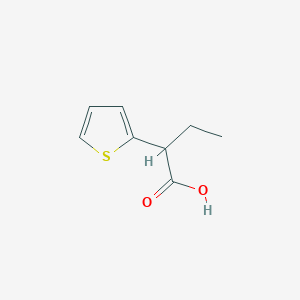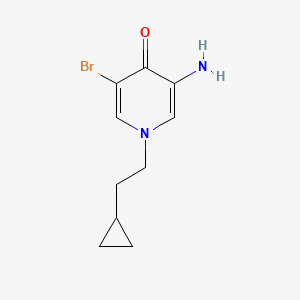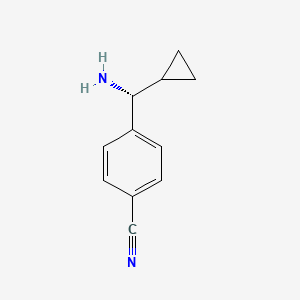
(R)-4-(Amino(cyclopropyl)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(Amino(cyclopropyl)methyl)benzonitrile: ®-2-(Amino(cyclopropyl)methyl)benzonitrile , is a chemical compound with the following structure:
This compound
It belongs to the class of benzonitrile derivatives and contains an amino group attached to a cyclopropylmethyl moiety. The compound’s chirality arises from the presence of an asymmetric carbon center (marked as “R”).
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of an appropriate precursor with a chiral amine. For example, starting from commercially available ®-epichlorohydrin, the following steps can be employed:
Ring Opening: Treatment of ®-epichlorohydrin with sodium azide leads to the formation of ®-azido-1-(chloromethyl)cyclopropane.
Reductive Amination: The azido compound reacts with an amine (e.g., methylamine) under reductive conditions to yield ®-4-(aminomethyl)cyclopropane.
Nitrilation: Finally, the nitrile group is introduced via reaction with a nitrile source (e.g., sodium cyanide) to obtain the target compound.
Industrial Production: The industrial production of this compound may involve variations of the above synthetic steps, optimized for large-scale manufacturing.
Analyse Chemischer Reaktionen
®-4-(Amino(cyclopropyl)methyl)benzonitrile: can participate in various chemical reactions:
Reduction: It can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Substitution: The nitrile group can be substituted with other functional groups.
Cycloaddition: The cyclopropyl ring may participate in cycloaddition reactions.
Common reagents and conditions depend on the specific transformation desired.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Agrochemicals: It may serve as a precursor for crop protection agents.
Materials Science: Its unique structure could be useful in designing novel materials.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
®-4-(Amino(cyclopropyl)methyl)benzonitrile: stands out due to its cyclopropylmethyl group and chiral center. Similar compounds include other benzonitrile derivatives, but this compound’s distinct features make it valuable for specific applications.
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
4-[(R)-amino(cyclopropyl)methyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10-11H,5-6,13H2/t11-/m0/s1 |
InChI-Schlüssel |
JRXWWKGCTHCWJG-NSHDSACASA-N |
Isomerische SMILES |
C1CC1[C@H](C2=CC=C(C=C2)C#N)N |
Kanonische SMILES |
C1CC1C(C2=CC=C(C=C2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


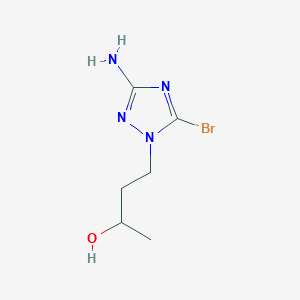
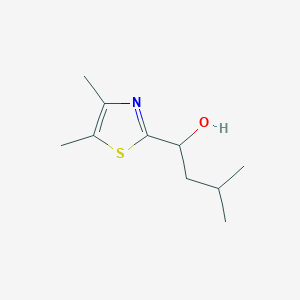
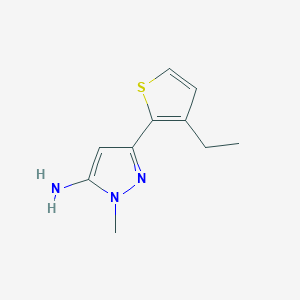
![1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073891.png)

![2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13073894.png)
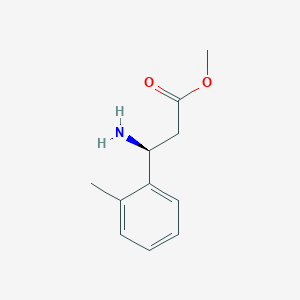
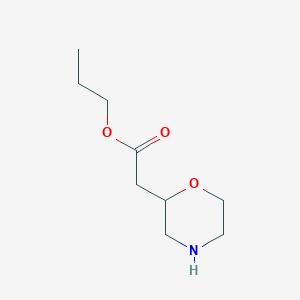
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073928.png)
